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Introduction
5-Bromo-8-methoxy-1,7-naphthyridine is a key heterocyclic building block for the synthesis

of a variety of complex organic molecules. Its utility is primarily derived from the presence of a

bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed

cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to

the creation of novel compounds with potential applications in medicinal chemistry, particularly

in the development of kinase inhibitors for cancer therapy. The 1,7-naphthyridine core is a

recognized scaffold in numerous biologically active compounds.

Key Applications
The primary application of 5-Bromo-8-methoxy-1,7-naphthyridine lies in its use as a versatile

scaffold in the synthesis of substituted naphthyridine derivatives. These derivatives have shown

significant potential as inhibitors of various protein kinases, which are crucial targets in

oncology.

Synthesis of Kinase Inhibitors
The naphthyridine core is a common feature in many kinase inhibitors. The bromo-substituent

on the 1,7-naphthyridine ring allows for the strategic introduction of different aryl or heteroaryl
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groups through cross-coupling reactions. This modular approach is central to the exploration of

the structure-activity relationship (SAR) in drug discovery.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase, and its

fusion proteins are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).

[1][2] The development of small molecule ALK inhibitors often involves the coupling of a

heterocyclic core with various side chains to optimize potency and selectivity.[3]

Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase that plays a

critical role in cell adhesion, proliferation, and survival.[4] Its overexpression is associated

with several cancers. The synthesis of FAK inhibitors, such as GSK2256098, often utilizes

heterocyclic building blocks that can be functionalized through cross-coupling reactions.[5]

Palladium-Catalyzed Cross-Coupling Reactions
5-Bromo-8-methoxy-1,7-naphthyridine is an ideal substrate for several palladium-catalyzed

cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom

bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the

bromo-naphthyridine with a variety of boronic acids or esters.[6][7] This method offers a high

tolerance for various functional groups and generally proceeds with high yields.[8]

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the

bromo-naphthyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted

naphthyridines.[9][10][11] These products can serve as intermediates for further

transformations or as final compounds with specific biological activities.

Experimental Protocols
The following are representative protocols for the use of 5-Bromo-8-methoxy-1,7-
naphthyridine in common synthetic transformations. Researchers should optimize these

conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling
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This protocol describes a general procedure for the coupling of 5-Bromo-8-methoxy-1,7-
naphthyridine with an arylboronic acid.

Reaction Scheme:

Materials:

5-Bromo-8-methoxy-1,7-naphthyridine

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2 equivalents)

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dried reaction flask, add 5-Bromo-8-methoxy-1,7-naphthyridine (1 equivalent), the

arylboronic acid (1.2 equivalents), and the base (2 equivalents).

Evacuate and backfill the flask with an inert gas (repeat three times).

Add the palladium catalyst to the flask under the inert atmosphere.

Add the degassed solvent mixture to the flask.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-

8-methoxy-1,7-naphthyridine.

Quantitative Data (Representative):

Reactan
t 1

Reactan
t 2
(Arylbor
onic
Acid)

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

5-Bromo-

8-

methoxy-

1,7-

naphthyri

dine

Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₂CO₃

Dioxane/

H₂O
90 8 85-95

5-Bromo-

8-

methoxy-

1,7-

naphthyri

dine

4-

Methylph

enylboro

nic acid

Pd(dppf)

Cl₂ (3)
Cs₂CO₃ DME 85 6 90-98

5-Bromo-

8-

methoxy-

1,7-

naphthyri

dine

3-

Pyridinyl

boronic

acid

Pd(OAc)₂

/SPhos

(2)

K₃PO₄
Toluene/

H₂O
100 12 75-85

Note: Yields are representative and will vary depending on the specific substrates and reaction

conditions.

Protocol 2: Sonogashira Coupling
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This protocol provides a general method for the coupling of 5-Bromo-8-methoxy-1,7-
naphthyridine with a terminal alkyne.

Reaction Scheme:

Materials:

5-Bromo-8-methoxy-1,7-naphthyridine

Terminal alkyne (1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

Copper(I) iodide (CuI, 4 mol%)

Base (e.g., Triethylamine or Diisopropylamine)

Solvent (e.g., DMF or THF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dried reaction flask, add 5-Bromo-8-methoxy-1,7-naphthyridine (1 equivalent), the

palladium catalyst, and copper(I) iodide.

Evacuate and backfill the flask with an inert gas.

Add the degassed solvent and the base.

Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture at room

temperature.

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours,

monitoring by TLC or LC-MS.

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate

and wash with aqueous ammonium chloride solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by column chromatography to obtain the 5-alkynyl-8-methoxy-1,7-

naphthyridine product.

Quantitative Data (Representative):

Reacta
nt 1

Reacta
nt 2
(Termi
nal
Alkyne
)

Pd
Cataly
st
(mol%)

Cu(I)
Salt
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

5-

Bromo-

8-

methox

y-1,7-

naphthy

ridine

Phenyla

cetylen

e

Pd(PPh

₃)₂Cl₂

(2)

CuI (4) Et₃N THF RT 4 80-90

5-

Bromo-

8-

methox

y-1,7-

naphthy

ridine

Trimeth

ylsilylac

etylene

Pd(OAc

)₂/XPho

s (1)

CuI (2) DIPEA DMF 50 3 85-95

5-

Bromo-

8-

methox

y-1,7-

naphthy

ridine

Proparg

yl

alcohol

Pd(PPh

₃)₄ (3)
CuI (5) Et₃N MeCN 60 5 70-80
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Note: Yields are representative and will vary depending on the specific substrates and reaction

conditions.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of a 5-aryl-8-methoxy-1,7-naphthyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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